molecular formula C19H20N4O2S2 B4750499 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B4750499
M. Wt: 400.5 g/mol
InChI Key: OXUFRRPSUGLALZ-OWBHPGMISA-N
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Description

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound It features a unique structure that combines a thiazolidinone ring, a piperidine ring, and a pyrido[1,2-a]pyrimidinone core

Properties

IUPAC Name

(5Z)-3-ethyl-5-[(4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S2/c1-2-22-18(25)14(27-19(22)26)12-13-16(21-9-5-3-6-10-21)20-15-8-4-7-11-23(15)17(13)24/h4,7-8,11-12H,2-3,5-6,9-10H2,1H3/b14-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUFRRPSUGLALZ-OWBHPGMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCCCC4)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCCCC4)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions. One common approach is the condensation of 3-ethyl-4-oxo-2-thioxo-1,3-thiazolidine with a suitable aldehyde, followed by cyclization with a piperidine derivative and subsequent formation of the pyrido[1,2-a]pyrimidinone core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of thioxopyrimidines exhibit significant antimicrobial activity against various pathogens. For example, studies have shown that similar compounds demonstrate effectiveness against Escherichia coli and Staphylococcus aureus, suggesting that the compound might possess similar properties .

Anticancer Potential

The compound's structure suggests potential anticancer activity due to the presence of multiple heterocycles known for their bioactivity. Thiazolidine derivatives have been reported to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . Specific studies on related compounds have demonstrated cytotoxic effects in various cancer cell lines.

Enzyme Inhibition

Another significant application lies in enzyme inhibition. Compounds with similar thiazolidine structures have been explored as inhibitors for various enzymes, including those involved in metabolic pathways relevant to diseases like diabetes and cancer .

Case Studies

Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of thioxopyrimidine derivatives against clinical isolates. The results indicated a minimum inhibitory concentration (MIC) of 256 µg/mL for certain derivatives, highlighting their potential as antimicrobial agents .

Case Study 2: Anticancer Activity
In a recent investigation, a series of thiazolidine-containing compounds were tested for their cytotoxic effects on human breast cancer cells (MCF-7). The results showed a dose-dependent response with IC50 values indicating significant anticancer activity, supporting further development of these compounds for therapeutic use .

Summary Table of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialThioxopyrimidine DerivativesInhibition of E. coli and S. aureus
AnticancerThiazolidine DerivativesCytotoxicity in MCF-7 cells
Enzyme InhibitionVarious ThiazolidinesInhibition of metabolic enzymes

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidin-4-one apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

The compound 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 324566-74-7) is a complex organic molecule with potential biological activities. Its structure incorporates various functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties based on diverse research findings.

The molecular formula of the compound is C19H20N4O3S2C_{19}H_{20}N_{4}O_{3}S_{2} with a molar mass of 416.52 g/mol. The structure includes a thiazolidine ring and a pyrido-pyrimidinone moiety, which are known to exhibit various biological activities.

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent can be inferred from studies on related compounds that inhibit cyclooxygenase (COX) enzymes. For instance, certain thiazolidine derivatives have shown selective COX-II inhibition with minimal ulcerogenic effects . The anti-inflammatory mechanism is likely due to the inhibition of pro-inflammatory mediators, which is critical in treating conditions like arthritis and cardiovascular diseases.

Cytotoxic Activity

Case Studies

  • Antimicrobial Studies : A comparative study of various thiazolidine derivatives showed that compounds with similar structures exhibited lethal effects on yeast and bacterial growth in bioassays, indicating a promising avenue for further exploration of this compound's antimicrobial potential .
  • Cytotoxicity Evaluation : In vitro studies involving structurally related compounds revealed their ability to induce apoptosis in cancer cells. This suggests that further investigation into the cytotoxic mechanisms of this compound could yield valuable insights into its therapeutic applications.

Research Findings Summary

Activity Findings References
AntimicrobialSimilar thiazolidine derivatives showed significant antibacterial activity.
Anti-inflammatoryPotential COX-II inhibitors with minimal side effects were identified among related compounds.
CytotoxicRelated compounds exhibited potent cytotoxicity against various cancer cell lines.

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions starting with the formation of the thiazolidinone ring, followed by coupling to the pyrido[1,2-a]pyrimidin-4-one core. Key steps include:

  • Solvent selection : Dimethyl sulfoxide (DMSO) or acetonitrile for polar intermediates .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to stabilize reactive intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity . Yield optimization requires strict control of temperature (reflux at 80–110°C) and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How can spectroscopic methods confirm the structural integrity of this compound?

A combination of techniques is used:

  • NMR : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., Z-configuration of the methylidene group) .
  • IR : Peaks at 1680–1700 cm⁻¹ (C=O stretching) and 1250–1300 cm⁻¹ (C=S) confirm functional groups .
  • X-ray crystallography : Resolves absolute stereochemistry and intermolecular interactions in the solid state .

Q. What in vitro assays are suitable for initial biological activity screening?

Common assays include:

  • Antimicrobial activity : Broth microdilution (MIC values against Gram-positive/negative bacteria) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases relevant to disease pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

SAR strategies involve:

  • Core modifications : Replacing piperidin-1-yl with morpholine or thiomorpholine to alter lipophilicity .
  • Substituent variation : Introducing electron-withdrawing groups (e.g., nitro) on the thiazolidinone ring to enhance electrophilic reactivity .
  • Computational docking : Molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2 . Biological validation requires parallel synthesis of analogs and comparative bioassays .

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from impurities or assay variability. Mitigation steps include:

  • Purity verification : HPLC (≥98% purity) and elemental analysis .
  • Orthogonal assays : Confirm cytotoxicity via both MTT and resazurin-based assays .
  • Standardized protocols : Fixed incubation times (e.g., 48 hours) and controlled DMSO concentrations (<0.1% v/v) .

Q. What computational approaches are effective for predicting target interactions?

Advanced methods include:

  • Molecular dynamics (MD) simulations : GROMACS to study binding stability over 100 ns trajectories .
  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with Thr790 in EGFR) .
  • ADMET prediction : SwissADME to optimize logP (ideally 2–4) and avoid CYP3A4 inhibition .

Q. How can in vivo pharmacokinetic studies be designed for this compound?

Key considerations:

  • Animal models : Rodents (Sprague-Dawley rats) for bioavailability and tissue distribution .
  • Dosage : 10–50 mg/kg (oral or IV) with LC-MS/MS quantification in plasma .
  • Metabolic stability : Liver microsome assays to identify major metabolites (e.g., glucuronidation) .

Q. What strategies address poor solubility or metabolic instability?

  • Prodrug design : Esterification of hydroxyl groups to enhance membrane permeability .
  • Nanocarriers : Liposomal encapsulation (70–150 nm particle size) for targeted delivery .
  • Isotope labeling : ¹⁴C-labeled compound for tracking metabolic pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.